L-leucine,4-fluoro-,ethylester-4h2so4py
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Overview
Description
L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py is a chemical compound with the molecular formula C21H41F2N3O12S2 This compound is a derivative of L-leucine, an essential amino acid, and has been modified to include a fluorine atom and an ethyl ester group
Preparation Methods
The synthesis of L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py typically involves several steps. One common method includes the fluorination of L-leucine followed by esterification to introduce the ethyl ester group. The final product is then treated with sulfuric acid and pyridine to form the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in muscle growth and metabolic health.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py involves its interaction with specific molecular targets and pathways. The compound is known to activate the mTORC1 signaling pathway, which plays a crucial role in protein synthesis and muscle growth. Additionally, it may influence lipid metabolism and insulin sensitivity, making it a potential candidate for treating metabolic diseases.
Comparison with Similar Compounds
L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py can be compared with other similar compounds such as:
4-Fluoro-L-leucine: A simpler derivative of L-leucine with a fluorine atom.
L-leucine ethyl ester: L-leucine modified with an ethyl ester group.
5-Fluoro-L-leucine: Another fluorinated derivative of L-leucine. The uniqueness of L-leucine, 4-fluoro-, ethyl ester-4×H2SO4×Py lies in its combination of fluorine, ethyl ester, and sulfuric acid-pyridine complex, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H34FN3O18S4 |
---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid |
InChI |
InChI=1S/C8H16FNO2.2C5H5N.4H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;2*1-2-4-6-5-3-1;4*1-5(2,3)4/h6H,4-5,10H2,1-3H3;2*1-5H;4*(H2,1,2,3,4)/t6-;;;;;;/m0....../s1 |
InChI Key |
MNUBWXFWWTXHEO-XDFONYEGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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